(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate
Overview
Description
The compound "(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate" is a derivative of tert-butyl amino acids, which are important intermediates in the synthesis of peptides and pharmaceuticals. The tert-butyl group serves as a protecting group for the amino functionality during chemical synthesis, allowing for selective reactions to occur at other sites of the molecule.
Synthesis Analysis
The synthesis of tert-butyl amino acid derivatives typically involves the protection of the amino group with a tert-butyl carbamate group, followed by further functionalization of the molecule. For example, the synthesis of "(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid" involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate to introduce the phenyl group . Similarly, the synthesis of tert-butyl amino acid derivatives can involve the use of starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, as seen in the synthesis of thienopyridine derivatives .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of tert-butyl amino acid derivatives. For instance, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing the orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds in the crystal structure . Similarly, the structure of Schiff base compounds derived from tert-butyl amino acids can be characterized by X-ray crystallographic analysis, as demonstrated for compound 2a .
Chemical Reactions Analysis
Tert-butyl amino acid derivatives can undergo various chemical reactions, including acylation, rearrangements, and coupling with aldehydes to form Schiff bases. The presence of the tert-butyl protecting group allows for selective reactivity, and the introduction of additional functional groups can be achieved through metal-catalyzed reactions or other synthetic strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino acid derivatives are influenced by the presence of the tert-butyl group and the specific functional groups attached to the amino acid backbone. These compounds often exhibit intramolecular hydrogen bonding, which can affect their thermal stability and solubility. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide insights into their structural features .
Scientific Research Applications
Synthesis and Application in Drug Discovery
(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate has been utilized in the synthesis of differentially protected azatryptophan derivatives, contributing to peptide-based drug discovery. The synthesis involves a Negishi coupling, demonstrating the versatility of this compound in forming complex molecular structures (Nimje et al., 2020).
Role in Biocompatible Polymer Production
Another application involves the production of biocompatible polymers. (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, is used in synthesizing statin-class drugs and forms the basis for creating polymers via copolymerization with carbon dioxide. This process illustrates the compound's role in environmentally benign polymer science (Tsai et al., 2016).
Synthesis of Amino Acids
The compound also finds application in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, demonstrating its utility in creating enantiomerically pure amino acids. This synthesis is pivotal in the development of various peptides and proteins (Ellmerer-Müller et al., 1998).
Development of Advanced Dendrimers
In the realm of dendrimer synthesis, this compound is utilized to develop new types of C-branched monomers. These monomers are critical for constructing multifunctional dendrimers, showcasing the compound's role in advanced material science (Newkome et al., 2003).
properties
IUPAC Name |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454477 | |
Record name | Fmoc-Aspartimol(OtBu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
133565-45-4 | |
Record name | Fmoc-Aspartimol(OtBu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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